Acid brown 30
Description
Acid Brown 30 (C.I. This compound) is a synthetic azo dye classified under metal-complex acid dyes. It is primarily used for dyeing leather and protein fibers such as wool and silk. The dye is synthesized through a multi-step process involving diazotization and coupling reactions. Specifically, p-aminobenzenesulfonic acid is diazotized and coupled with resorcinol, followed by complexation with copper to form the final metallized dye structure . This process ensures high washfastness and lightfastness, making it suitable for industrial applications where durability is critical.
Properties
CAS No. |
12238-95-8 |
|---|---|
Molecular Formula |
Li2O7Si2Zr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely similar to Acid Brown TH (C₆N₃H₅O₅), with copper as the coordinating metal .
- Application pH : Typically applied in acidic conditions (pH 3–5).
- Fastness : Excellent resistance to washing (4–5 on the ISO scale) and moderate lightfastness (3–4).
Comparison with Similar Compounds
Structural Analogues: Acid Brown TH
Acid Brown TH (C.I. Acid Brown TH), referenced in , shares structural similarities with Acid Brown 30. Both are diazo-based metal-complex dyes synthesized via diazotization and copper complexation. However, differences arise in the coupling components:
- Acid Brown TH: Uses resorcinol as the coupling agent.
- This compound: Likely employs a different phenolic or aminonaphthol coupling component, altering solubility and shade intensity.
Performance Comparison :
| Property | This compound | Acid Brown TH |
|---|---|---|
| Metal Content | Copper | Copper |
| Molecular Weight | ~526 g/mol (estimated) | 526 g/mol |
| Washfastness | 4–5 | 4–5 |
| Lightfastness | 3–4 | 3–4 |
| Application | Leather, wool | Leather |
Functional Analogues: Acid Brown 98
Acid Brown 98 (C.I. Acid Brown 98) is another copper-complex dye but differs in its substituents. It may use naphthol derivatives instead of resorcinol, leading to:
- Enhanced Solubility : Due to sulfonic acid groups.
- Darker Shade : Increased conjugation from naphthol groups.
Environmental Impact :
Non-Metallized Analogues: Acid Brown 75
Acid Brown 75 (C.I. Acid Brown 75) is a non-metallized azo dye. Key differences include:
- Structure : Lacks metal coordination, reducing molecular weight.
- Fastness : Lower washfastness (2–3) due to weaker fiber-dye interactions.
- Cost : Cheaper but less durable, limiting use to low-cost textiles.
Research Findings and Industrial Relevance
Market Trends
- Demand Shift : Increasing preference for eco-friendly dyes in Europe, driven by regulations like REACH. This compound faces competition from chromium-free alternatives .
- Performance Trade-offs: Non-metallized dyes (e.g., Acid Brown 75) are gaining traction in fast fashion but underperform in durability .
Q & A
Q. How can researchers confirm the structural identity and purity of Acid Brown 30 in synthetic batches?
Methodological Answer: Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure, complemented by High-Performance Liquid Chromatography (HPLC) to assess purity. For reproducibility, document solvent systems, column specifications, and retention times, ensuring alignment with published protocols . Quantify impurities using mass spectrometry and validate results against certified reference materials.
Q. What experimental design principles are critical for optimizing this compound synthesis under laboratory conditions?
Methodological Answer: Employ factorial design to test variables like temperature, pH, and reactant stoichiometry. Use response surface methodology (RSM) to identify optimal conditions, ensuring at least three experimental replicates to account for variability. Report deviations and control experiments (e.g., blank runs) to isolate confounding factors .
Q. Which analytical methods are most effective for quantifying this compound in environmental matrices (e.g., water, soil)?
Methodological Answer: Solid-phase extraction (SPE) followed by UV-Vis spectrophotometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures sensitivity and specificity. Validate recovery rates using spiked samples and include limits of detection (LOD) and quantification (LOQ) calculations. Cross-validate with independent methods (e.g., capillary electrophoresis) to resolve data discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under UV irradiation?
Methodological Answer: Conduct time-resolved photodegradation studies using controlled light sources (e.g., xenon lamps) and monitor intermediates via LC-MS. Compare kinetic models (e.g., pseudo-first-order vs. Langmuir-Hinshelwood) to identify dominant mechanisms. Replicate conflicting studies under identical conditions to isolate variables like oxygen availability or catalyst presence .
Q. What strategies are recommended for elucidating the interaction between this compound and biological macromolecules (e.g., proteins, DNA)?
Methodological Answer: Employ fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinities. Use molecular docking simulations to predict interaction sites, validated by mutagenesis studies or X-ray crystallography. Address contradictory findings by standardizing buffer conditions (pH, ionic strength) and reporting negative controls .
Q. How should researchers design experiments to assess the long-term stability of this compound in industrial wastewater treatment systems?
Methodological Answer: Simulate real-world conditions using bioreactors with microbial consortia and monitor degradation via total organic carbon (TOC) analysis. Apply metagenomic sequencing to track microbial community shifts influencing degradation efficiency. Use Bayesian statistical models to account for temporal variability and outliers .
Methodological Guidelines from Evidence
- Reproducibility : Document experimental protocols with granular detail (e.g., equipment models, reagent lot numbers) to enable replication .
- Data Contradictions : Apply triangulation (multiple methods or datasets) to validate findings and explicitly discuss limitations in discussion sections .
- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and avoid overbroad or vague objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
